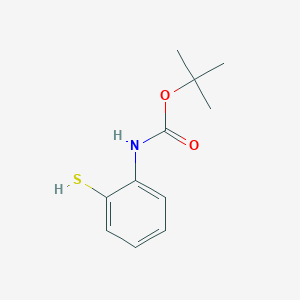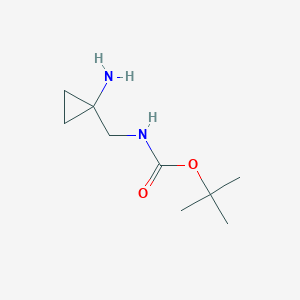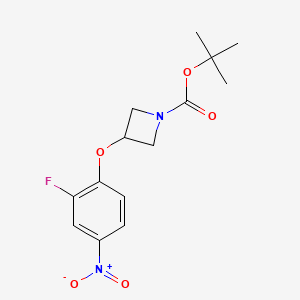![molecular formula C9H8N2O3 B1445452 5-ヒドロキシピラゾロ[1,5-a]ピリジン-3-カルボン酸メチル CAS No. 1060724-74-4](/img/structure/B1445452.png)
5-ヒドロキシピラゾロ[1,5-a]ピリジン-3-カルボン酸メチル
概要
説明
“Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate” is a solid at room temperature . Its molecular weight is 206.2 .科学的研究の応用
抗腫瘍応用
“5-ヒドロキシピラゾロ[1,5-a]ピリジン-3-カルボン酸メチル”は、抗腫瘍足場として使用されてきたピラゾロ[1,5-a]ピリミジンの誘導体です . この化合物は、がん治療のための新規薬剤の開発において可能性を示しています .
酵素阻害活性
この化合物は、その酵素阻害活性でも注目されています . この特性により、体内の特定の酵素を阻害できる薬剤の開発につながる可能性があり、さまざまな疾患の治療に役立つ可能性があります .
プリン生化学反応における抗代謝物
“5-ヒドロキシピラゾロ[1,5-a]ピリジン-3-カルボン酸メチル”を含むピラゾロ[1,5-a]ピリミジンは、プリンアナログであり、プリン生化学反応における抗代謝物として貴重な特性を持っています . これは、がん細胞などの特定の種類の細胞の増殖を阻害できる薬剤の開発に役立ちます .
抗トリパノソーマ活性
このクラスの化合物は、その抗トリパノソーマ活性のために、広範な製薬上の関心を集めてきました . これは、アフリカ睡眠病など、トリパノソーマが原因の疾患の治療に使用できる可能性があります .
縮合複素環の合成
“5-ヒドロキシピラゾロ[1,5-a]ピリジン-3-カルボン酸メチル”は、ピラゾロ[1,5-a]ピリミジンなどの縮合複素環の合成の出発物質として役立ちます . これらの化合物は、その幅広い生物活性のために、長年関心を集めてきました .
新規合成経路の開発
“5-ヒドロキシピラゾロ[1,5-a]ピリジン-3-カルボン酸メチル”の構造的多様性により、新規合成経路の開発が可能になります . これらの新規経路により、さまざまな分野で潜在的な用途を持つ新規化合物を生み出すことができます .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
将来の方向性
作用機序
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have a significant impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular function .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidine derivatives can influence a variety of biochemical pathways, potentially leading to downstream effects such as inhibition of enzymatic activity and anticancer effects .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported . The compound is considered very soluble, with a solubility of 8.53 mg/ml . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 1.95 .
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
生化学分析
Biochemical Properties
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby influencing the activity of the enzyme. Additionally, Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular processes .
Metabolic Pathways
Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, it may require specific cofactors for its metabolic transformation, further influencing its biochemical activity .
Transport and Distribution
Within cells and tissues, Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, its interaction with membrane transporters can influence its uptake and distribution within different tissues .
Subcellular Localization
The subcellular localization of Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is an important factor in its biochemical activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall function. For instance, its presence in the mitochondria may affect mitochondrial metabolism and energy production .
特性
IUPAC Name |
methyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQFCNVRKPSRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN2C1=CC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)






![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)


![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)



